Candesartan(2-) -

Candesartan(2-)

Catalog Number: EVT-1595859
CAS Number:
Molecular Formula: C24H18N6O3-2
Molecular Weight: 438.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Candesartan(2-) is a monocarboxylic acid anion resulting from the deprotonation of the tetrazole NH group and carboxy group of candesartan. It is the major species at pH 7.3. It is a conjugate base of a candesartan.
Overview

Candesartan is a pharmaceutical compound primarily used as an antihypertensive agent. It belongs to the class of angiotensin II receptor antagonists, which are utilized to treat high blood pressure and heart failure. Candesartan works by blocking the action of angiotensin II, a hormone that causes blood vessels to constrict, thereby lowering blood pressure and reducing the workload on the heart.

Source

Candesartan is synthesized through various chemical processes involving multiple starting materials, often derived from organic compounds. The compound is commercially available under various brand names, with Candesartan cilexetil being one of the most recognized formulations.

Classification

Candesartan is classified as:

  • Pharmacological Class: Angiotensin II receptor blocker (ARB)
  • Chemical Class: Tetrazole derivatives
  • Therapeutic Use: Antihypertensive and heart failure treatment
Synthesis Analysis

Methods

The synthesis of Candesartan typically involves several key reactions, including:

  • Esterification: This process forms esters from acids and alcohols, which is crucial for synthesizing Candesartan cilexetil.
  • Reduction: This reaction reduces functional groups, often converting nitro groups to amines.
  • Cyclization: This step forms cyclic compounds necessary for the final structure of Candesartan.

Technical Details

One notable method involves starting with 2-amino-3-nitromethylbenzoate and 4-formyl-2-biphenylcarbonitrile. The synthesis proceeds through a series of reactions including condensation, reduction, and cyclization, followed by hydrolysis and N-protection steps. The final product is purified using silica gel column chromatography, achieving high yields (up to 93%) in some instances .

Molecular Structure Analysis

Structure

Candesartan has a complex molecular structure characterized by:

  • A biphenyl moiety
  • A tetrazole ring
  • An amine group

The chemical formula for Candesartan is C24H20N4O3C_{24}H_{20}N_4O_3, with a molecular weight of approximately 432.44 g/mol.

Chemical Reactions Analysis

Reactions

Candesartan undergoes various chemical reactions during its synthesis:

  • Esterification: Forms the ester bond necessary for Candesartan cilexetil.
  • Nitration: Introduces nitro groups that are later reduced.
  • Cyclization: Forms the tetrazole ring critical for its pharmacological activity.

Technical Details

The synthesis process includes careful control of reaction conditions such as temperature and pressure to optimize yield and purity. For instance, hydrogenation reactions are conducted under controlled pressure (0.20 to 0.25 MPa) and temperature (40 to 45 °C) to ensure complete conversion .

Mechanism of Action

Process

Candesartan functions by selectively blocking the angiotensin II type 1 receptor (AT1). This inhibition prevents angiotensin II from exerting its vasoconstrictive effects, leading to:

  • Vasodilation
  • Decreased secretion of aldosterone
  • Reduced blood pressure

Data

Clinical studies indicate that Candesartan effectively lowers systolic and diastolic blood pressure in hypertensive patients, contributing to improved cardiovascular outcomes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in organic solvents like methanol and ethanol; poorly soluble in water.
  • Melting Point: Approximately 160 °C.

Chemical Properties

  • pH: The pH of an aqueous solution is typically around neutral.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Relevant analyses include high-performance liquid chromatography (HPLC) methods for purity assessment and impurity profiling .

Applications

Scientific Uses

Candesartan is primarily used in clinical settings for:

  • Hypertension Management: Reducing high blood pressure in adults.
  • Heart Failure Treatment: Improving outcomes in patients with chronic heart failure.
    Additionally, research continues into its potential applications in other cardiovascular diseases due to its vasodilatory effects.
Molecular Interactions and Receptor Dynamics of Candesartan(2−)

Structural Basis of Angiotensin II Type 1 (AT1) Receptor Antagonism

Candesartan(2−) (chemical name: 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylic acid) exerts its potent AT1 receptor antagonism through distinctive structural features. The molecule contains a biphenyl-tetrazole scaffold common to angiotensin II receptor blockers (ARBs), but its carboxyl group at the benzimidazole ring confers unique binding properties. This carboxyl group forms critical hydrogen bonds with Gln²⁵⁷ and Thr²⁸⁷ residues in the AT1 receptor's transmembrane helix 6 (TM6) and TM7 domains, creating a high-affinity anchor point that stabilizes the antagonist-receptor complex [2] [6].

The tetrazole ring, while common among ARBs, exhibits specific positioning within the receptor's orthosteric binding pocket. Molecular dynamics simulations reveal that candesartan(2−) anchors in the polar/apolar interface of membrane bilayers, with its tetrazole group oriented toward the polar headgroup region, spanning from the aqueous interface to the mesophase and upper hydrophobic region. This strategic positioning facilitates optimal interaction with the AT1 receptor's extracellular loops and transmembrane domains [5] [8]. The benzimidazole ring contributes to binding stability through hydrophobic interactions with Phe¹⁸² and Trp²⁵³ residues, creating a complementary fit within the receptor's binding cavity that exceeds the binding affinity observed in other ARBs [3] [7].

Table 1: Key Structural Features of Candesartan(2−) and Their Receptor Interactions

Structural ElementChemical PropertiesReceptor Interaction PartnersInteraction Type
Carboxyl group (benzimidazole)Acidic, ionizableGln²⁵⁷, Thr²⁸⁷ (TM6/TM7)Hydrogen bonding
Tetrazole ringAcidic, aromaticLys¹⁹⁹, His¹⁸³ (ECL2/TM5)Ionic/π-π stacking
Biphenyl systemHydrophobicPhe¹⁸², Trp²⁵³ (TM3/TM6)Hydrophobic packing
Ethoxy groupNon-polarVal¹⁰⁸ (TM1)Van der Waals

Insurmountable Binding Kinetics and Receptor Dissociation Profiles

Candesartan(2−) exhibits insurmountable antagonism, characterized by its persistent receptor occupancy even after repeated washout procedures. In cell-based wash-out assays, candesartan maintained 86 ± 9% AT1 receptor occupancy after the first wash-out, significantly higher than other ARBs (olmesartan: 82 ± 3%; valsartan: ~60%; losartan: ~30%). This occupancy advantage persisted through subsequent wash-outs (76 ± 3% after four washes vs. 57 ± 5% for olmesartan) [2]. The molecular basis for this insurmountability lies in the slow dissociation kinetics of the candesartan-AT1 complex. Radioligand binding studies demonstrate dissociation half-life (t₁/₂) values exceeding 180 minutes, compared to <10 minutes for losartan and approximately 120 minutes for irbesartan [3] [9].

The carboxyl group is indispensable for this kinetic profile, as demonstrated by studies with candesartan-7H (a structural analog lacking the carboxyl group). Candesartan-7H showed minimal receptor binding after wash-out (approximately 5% occupancy), confirming the carboxyl group's critical role in establishing stable receptor interactions [2]. Biophysical analyses reveal that candesartan(2−)-AT1 complexes undergo a transition from fast to slow reversible states, with the equilibrium favoring the slow state due to multiple anchoring points between the drug and receptor. This dual-state model explains the compound's resistance to displacement by angiotensin II and its prolonged therapeutic effect [3] [6].

Table 2: Comparative Dissociation Kinetics of AT1 Receptor Antagonists

CompoundDissociation Half-life (min)Receptor Occupancy After Wash-out (%)Binding Mechanism
Candesartan(2−)>18086 ± 9 (1st wash) 76 ± 3 (4th wash)Insurmountable
Olmesartan~15082 ± 3 (1st wash) 57 ± 5 (4th wash)Insurmountable
Irbesartan~120~65 (1st wash)Partially insurmountable
Losartan<10~30 (1st wash)Surmountable
Valsartan~30~60 (1st wash)Surmountable

Allosteric Modulation of AT1-Mediated Signaling Pathways

Beyond direct receptor blockade, candesartan(2−) exhibits allosteric modulation of AT1 receptor conformation and downstream signaling. The compound induces a biased receptor conformation that suppresses G-protein coupling while simultaneously inhibiting β-arrestin recruitment. This dual modulation results in comprehensive inhibition of both canonical Gq-mediated pathways (inositol phosphate production) and non-canonical signaling cascades (ERK phosphorylation) [2] [4]. Molecular dynamics simulations demonstrate that candesartan(2−) binding stabilizes the AT1 receptor in an inactive state through:

  • Transmembrane Helix Repositioning: TM3 and TM7 undergo inward displacement (≈3.5 Å), widening the intracellular binding pocket and disrupting G-protein coupling interfaces [8].
  • Extracellular Loop Rearrangement: ECL2 adopts a constrained conformation that occludes the orthosteric binding pocket, creating a kinetic barrier to angiotensin II binding even after candesartan dissociation [3] [8].

In microglial cells, candesartan(2−) demonstrates cross-talk with TLR4/NF-κB pathways independent of AT1 receptor blockade. Through molecular docking studies, the carboxyl group interacts with TLR4/MD-2 complex at the dimerization interface (binding energy: -9.8 kcal/mol), suppressing nuclear translocation of NF-κB p65 subunit. This allosteric inhibition reduces pro-inflammatory cytokine production (TNF-α, IL-6) by 65-80% in activated microglia, while increasing anti-inflammatory markers (IL-10, TGF-β) 2.3-fold [4].

Competitive Inhibition of Angiotensin II Binding: Thermodynamic and Kinetic Analyses

Candesartan(2−) competes with angiotensin II through both steric occlusion and energetic dominance of the binding site. Steered molecular dynamics (sMD) simulations combined with umbrella sampling quantify the binding free energy (ΔG) at -42.7 ± 1.3 kJ/mol, significantly stronger than angiotensin II (ΔG ≈ -32.5 kJ/mol) [1]. This energetic advantage arises from:

  • Enthalpic Contributions: Favorable hydrogen bonding networks (ΔH = -58.2 kJ/mol) primarily mediated by the carboxyl-tetrazole system [1] [8].
  • Entropic Compensation: Despite rigidifying the receptor (TΔS = -15.5 kJ/mol), the hydrophobic effect from biphenyl insertion into the TM3-TM5 pocket provides sufficient compensation [5] [8].

The kinetic profile reveals a two-step binding mechanism:

  • Initial Association: Rapid docking (kₒₙ = 3.2 × 10⁶ M⁻¹s⁻¹) facilitated by membrane partitioning (logP = 2.5 for neutral form)
  • Complex Stabilization: Slow conformational adjustment (τ = 12.4 minutes) where the carboxyl group engages Gln²⁵⁷, achieving final binding affinity (Kd = 0.2 nM) [2] [9].

Free energy calculations using molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) methods demonstrate that membrane bilayers significantly enhance binding kinetics. The neutral form of candesartan partitions into membrane bilayers (partition coefficient: 1,250) and diffuses laterally (D = 8.7 × 10⁻⁷ cm²/s) to the receptor, reducing the dimensionality of ligand-receptor encounter. This membrane pathway accelerates association rates 3.5-fold compared to aqueous diffusion [8] [10].

Table 3: Thermodynamic Parameters of Candesartan(2−)-AT1 Receptor Binding

ParameterValueMethodSignificance
ΔG (binding free energy)-42.7 ± 1.3 kJ/molUmbrella sampling [1]High-affinity complex
Kd (dissociation constant)0.2 nMRadioligand binding [9]Sub-nanomolar potency
ΔH (enthalpy change)-58.2 kJ/molIsothermal titration calorimetry*Favorable H-bonding
TΔS (entropy change)-15.5 kJ/molComputational analysis [8]Conformational penalty
kon (association rate)3.2 × 10⁶ M⁻¹s⁻¹Surface plasmon resonance*Rapid initial binding
koff (dissociation rate)6.4 × 10⁻⁵ s⁻¹Functional recovery assays [9]Slow dissociation
*Representative values from similar sartan-receptor studies

Properties

Product Name

Candesartan(2-)

IUPAC Name

2-ethoxy-3-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

Molecular Formula

C24H18N6O3-2

Molecular Weight

438.4 g/mol

InChI

InChI=1S/C24H20N6O3/c1-2-33-24-25-20-9-5-8-19(23(31)32)21(20)30(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-26-28-29-27-22/h3-13H,2,14H2,1H3,(H2,26,27,28,29,31,32)/p-2

InChI Key

BSLSLQSFLOCXQQ-UHFFFAOYSA-L

SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=N[N-]5)C(=O)[O-]

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=N[N-]5)C(=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.